Product packaging for 2-Cyano-2-[(e)-phenyldiazenyl]acetamide(Cat. No.:CAS No. 4090-37-3)

2-Cyano-2-[(e)-phenyldiazenyl]acetamide

Cat. No.: B14151991
CAS No.: 4090-37-3
M. Wt: 188.19 g/mol
InChI Key: ITCMBSPLLVBGBV-UHFFFAOYSA-N
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Description

2-Cyano-2-[(E)-phenyldiazenyl]acetamide is a chemical compound with the CAS Registry Number 4090-37-3 and a molecular formula of C9H8N4O . It is characterized as a yellow solid . This compound serves a critical role in pharmaceutical research and development as a specified impurity, known as Riociguat Impurity 23, associated with the active pharmaceutical ingredient (API) Riociguat . As a well-characterized reference standard, it is essential for analytical activities such as method development, validation (AMV), and quality control (QC) during the manufacturing process and regulatory submissions like Abbreviated New Drug Applications (ANDA) . Its physicochemical properties include a density of 1.26 g/cm³ and a boiling point of 328.5°C at 760 mmHg . By providing this high-purity compound, suppliers enable consistency and reliability in analytical research, ensuring that researchers can accurately monitor and control the quality of pharmaceutical products. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N4O B14151991 2-Cyano-2-[(e)-phenyldiazenyl]acetamide CAS No. 4090-37-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-2-phenyldiazenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c10-6-8(9(11)14)13-12-7-4-2-1-3-5-7/h1-5,8H,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCMBSPLLVBGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292340
Record name 2-cyano-2-[(e)-phenyldiazenyl]acetamide
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Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4090-37-3
Record name 2-Cyano-2-(2-phenyldiazenyl)acetamide
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Record name NSC81851
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyano-2-[(e)-phenyldiazenyl]acetamide
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Synthetic Methodologies for 2 Cyano 2 E Phenyldiazenyl Acetamide and Analogues

Precursor Synthesis: Routes to 2-Cyanoacetamide (B1669375) Derivatives

The foundational step in synthesizing the target molecule is the creation of the 2-cyanoacetamide core. This versatile precursor is synthesized through several established methods.

Reaction of Amines with Cyanoacetate (B8463686) Esters

A prevalent and efficient method for producing 2-cyanoacetamide and its N-substituted derivatives is the reaction between an amine and a cyanoacetate ester, typically ethyl cyanoacetate. periodikos.com.br This reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of an amide bond. periodikos.com.br

The reaction conditions can be varied to optimize yield and purity. For instance, the reaction of ethyl cyanoacetate with concentrated aqueous ammonia (B1221849) is a well-established procedure, often performed at low temperatures (e.g., in an ice-salt mixture) to control the exothermic reaction, yielding 2-cyanoacetamide in high yields of 86-88%. orgsyn.org

Various catalysts and conditions have been explored to facilitate this transformation, particularly for the synthesis of N-substituted cyanoacetamides. periodikos.com.br These reactions can be conducted at room temperature, sometimes without a solvent. periodikos.com.br Catalysts such as sodium ethoxide in ethanol (B145695) or KF-alumina under solvent-free conditions have proven effective. researchgate.net Microwave irradiation has also been employed to accelerate the reaction, offering a rapid and high-yielding approach. researchgate.net

Table 1: Examples of Reaction Conditions for Cyanoacetamide Synthesis from Amines and Ethyl Cyanoacetate
AmineSolventCatalyst/ConditionYield (%)Reference
Aqueous AmmoniaNoneIce-salt bath86-88 orgsyn.org
Heterocyclic Amines (e.g., cyclohexylamine, morpholine)NoneRoom Temperature, StirringHigh periodikos.com.br
2-Aminothiazole (B372263) DerivativesEthanolSodium Ethoxide- researchgate.net
BenzylamineTHFButyl Lithium91 researchgate.net
p-AnisidineTrichlorobenzeneMicrowave Irradiation90 researchgate.net

Other Established Methods for Cyanoacetamide Core Formation

Beyond the reaction with cyanoacetate esters, other synthetic routes to the cyanoacetamide core exist. These alternatives provide flexibility depending on the availability of starting materials and desired substitution patterns. A comprehensive review of cyanoacetamide synthesis highlights several methods researchgate.net:

Reaction of amines with cyanoacetic acid: This is a direct amidation method.

Cyanoacetylation with 3-oxopropanenitriles: This involves reacting an amine with a β-ketonitrile.

Reaction with chloroacetyl chloride and potassium cyanide: This two-step process involves first acylating the amine with chloroacetyl chloride, followed by nucleophilic substitution with potassium cyanide to introduce the nitrile group. researchgate.net

Introduction of the Phenyldiazenyl Moiety

The defining feature of the target compound is the phenyldiazenyl group (-N=N-Ph), which is introduced onto the active methylene (B1212753) group of the 2-cyanoacetamide precursor. This is typically achieved through a classic azo coupling reaction.

Diazotization and Coupling Reactions with Aromatic Amines

The process begins with the diazotization of an aromatic primary amine, such as aniline (B41778). youtube.com This reaction is carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). researchgate.netquestjournals.org The reaction must be performed at low temperatures, typically 0–5 °C, to prevent the resulting diazonium salt from decomposing. researchgate.net

The aryldiazonium salt, in this case, benzenediazonium (B1195382) chloride, is a weak electrophile. yokogawa.com It then reacts with a coupling agent that possesses an electron-rich site. wikipedia.org For the synthesis of 2-Cyano-2-[(E)-phenyldiazenyl]acetamide, the 2-cyanoacetamide precursor serves as the coupling agent. The carbon atom situated between the cyano and carbonyl groups (the active methylene group) is sufficiently nucleophilic, especially under mildly basic or neutral conditions, to attack the terminal nitrogen of the diazonium salt. researchgate.netquestjournals.org This electrophilic substitution reaction results in the formation of a new carbon-nitrogen bond, creating the azo linkage. wikipedia.org The reaction is often carried out in the presence of a base like sodium acetate, which helps to activate the methylene group. questjournals.org

Stereoselective Formation of the (E)-Configuration

The azo group (-N=N-) can exist as two geometric isomers: (E) (trans) and (Z) (cis). In most azo coupling reactions, the (E)-isomer is the thermodynamically more stable and, therefore, the predominant product. The formation of the (E)-configuration is favored due to reduced steric hindrance compared to the (Z)-isomer. While specific reaction conditions can influence the isomeric ratio, standard azo coupling procedures typically yield the (E)-isomer as the major product. Computational studies on similar azo compounds derived from active methylene substrates have confirmed the higher stability of the (E)-azo forms. acs.org

Reaction Condition Optimization for Target Compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for the diazotization and coupling steps must be carefully controlled.

Temperature: As noted, the diazotization step is highly temperature-sensitive and must be kept at 0–5 °C to ensure the stability of the diazonium salt. researchgate.netakjournals.com The subsequent coupling reaction is also typically performed at low temperatures to prevent side reactions and decomposition. researchgate.net

pH: The pH of the reaction medium is critical for the coupling step. The reaction requires a mildly acidic to neutral pH. yokogawa.comorganic-chemistry.org If the pH is too low (strongly acidic), the concentration of the active nucleophile (the enolate form of cyanoacetamide) is too low for the reaction to proceed efficiently. organic-chemistry.org Conversely, if the pH is too high (strongly basic), the diazonium salt can be converted into unreactive diazotate species. The optimal pH is typically maintained using buffers, such as sodium acetate. questjournals.org

Solvent and Catalysts: The choice of solvent can influence reaction rates and product solubility. Protic solvents like ethanol or water are commonly used. researchgate.netresearchgate.net In some cases, catalysts can be employed to enhance the reaction. For example, ferric hydrogensulfate and nano silica-supported boron trifluoride have been used to catalyze diazotization and coupling reactions under mild, solvent-free conditions. researchgate.netresearchgate.net Microreactors have also been utilized to facilitate rapid optimization and improve reaction control. researchgate.net

Table 2: Key Parameters for Optimization of Azo Coupling Reactions
ParameterCondition/VariableRationale/EffectReference
Temperature0–5 °CEnsures stability of the diazonium salt intermediate and minimizes side reactions. researchgate.netakjournals.com
pHMildly acidic to neutral (e.g., pH 4-7)Balances the reactivity of the diazonium salt (electrophile) and the concentration of the enolate (nucleophile). yokogawa.comorganic-chemistry.org
Acid (for Diazotization)Strong mineral acids (HCl, H₂SO₄) or solid acids (e.g., nano BF₃·SiO₂)Generates nitrous acid from NaNO₂ and protonates it to form the reactive nitrosating agent. researchgate.netresearchgate.net
Base (for Coupling)Sodium acetate, Pyridine (B92270)Activates the methylene group of the coupling agent by promoting enolate formation. questjournals.orgresearchgate.net
SolventWater, EthanolSolubilizes reactants and facilitates the reaction. Solvent-free conditions are also possible. researchgate.netresearchgate.net

Catalytic Systems and Solvent Effects on Yield and Selectivity

The synthesis of arylazo cyanoacetamides, including this compound, typically involves the coupling of an aryl diazonium salt with a methylene-active compound like 2-cyanoacetamide. The efficiency of this reaction is highly dependent on the catalytic system and the solvent employed.

One notable approach involves the use of phase-transfer catalysis (PTC) to facilitate the reaction between the water-soluble diazonium salt and the organic-soluble cyanoacetamide. Anionic phase-transfer catalysts, such as the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ion, have been shown to accelerate such coupling reactions in two-phase systems. This acceleration is attributed to the increased reactivity of the cationic diazonium species in the nonpolar organic phase, achieved through solubilization and dehydration.

The choice of solvent and base is also crucial. For the synthesis of a related compound, 2-cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamide, its reaction with p-tolyl diazonium chloride was successfully carried out in pyridine at a controlled temperature of 0–5 °C, yielding the corresponding monoazo derivative. researchgate.net Pyridine in this context acts as both a solvent and a base, facilitating the deprotonation of the active methylene group in the cyanoacetamide derivative, which is a necessary step for the electrophilic attack by the diazonium salt.

The following table summarizes the impact of different catalytic and solvent systems on the synthesis of related arylazo cyanoacetamides:

Catalyst/BaseSolventTemperature (°C)SubstrateProductYield (%)Reference
PyridinePyridine0–52-cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamide and p-tolyl diazonium chlorideN-Benzothiazol-2-yl-2-cyano-2-(5-oxo-3-phenyl-4-p-tolylhydrazono-thiazolidin-2-ylidene)-acetamide78 researchgate.net
Sodium AcetateAcetic AcidNot specified2-cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamide and aromatic aldehydes4-Arylidene derivativesNot specified researchgate.net

One-Pot Reaction Strategies

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. While a specific one-pot synthesis for this compound from basic precursors like aniline and 2-cyanoacetamide is not extensively detailed in the reviewed literature, the principles of such a strategy are well-established in the broader context of cyanoacetamide chemistry.

Cyanoacetamide and its derivatives are versatile building blocks in a variety of multi-component reactions (MCRs), often leading to the formation of complex heterocyclic structures in a single synthetic operation. nih.govnih.govresearchgate.netresearchgate.netnih.gov For instance, one-pot, three-component Gewald reactions utilizing cyanoacetamides, an aldehyde or ketone, and elemental sulfur are commonly used to produce highly substituted 2-aminothiophenes. nih.gov Similarly, cyanoacetamides are key reactants in one-pot syntheses of various quinoline (B57606) and pyridine derivatives. researchgate.netnih.gov

A hypothetical one-pot strategy for this compound would involve the in situ generation of the phenyldiazonium salt from aniline, followed by its immediate reaction with 2-cyanoacetamide in the same reaction vessel. This approach would require careful control of reaction conditions, such as temperature and pH, to ensure the stability of the diazonium salt and to promote the subsequent coupling reaction. The process would typically proceed as follows:

Diazotization: Aniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) at low temperatures (typically 0-5 °C) to form the phenyldiazonium salt.

Coupling: 2-Cyanoacetamide is then introduced into the reaction mixture. A base is often required to deprotonate the active methylene group of 2-cyanoacetamide, facilitating its nucleophilic attack on the diazonium salt.

The success of such a one-pot strategy hinges on the compatibility of the reagents and the optimization of reaction parameters to maximize the yield of the desired azo-coupled product while minimizing side reactions.

Spectroscopic and Structural Elucidation of 2 Cyano 2 E Phenyldiazenyl Acetamide

Vibrational Spectroscopy (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of 2-Cyano-2-[(E)-phenyldiazenyl]acetamide is expected to exhibit several characteristic absorption bands that confirm its molecular structure.

The primary functional groups and their anticipated vibrational frequencies include:

Amide N-H Stretching: The amide group (-CONH₂) should display N-H stretching vibrations, typically appearing in the region of 3100-3500 cm⁻¹.

Aromatic C-H Stretching: The phenyl group will show C-H stretching vibrations characteristic of sp²-hybridized carbons, generally found above 3000 cm⁻¹.

Nitrile C≡N Stretching: A sharp, medium-intensity absorption band corresponding to the nitrile (C≡N) group is expected in the 2200-2260 cm⁻¹ region. mdpi.com

Amide C=O Stretching (Amide I band): A strong absorption from the carbonyl (C=O) stretch of the amide group is one of the most prominent peaks, typically observed between 1650 and 1690 cm⁻¹. mdpi.com

N=N Stretching: The azo group (N=N) stretching vibration is expected, though it is often weak in the IR spectrum and can be difficult to observe.

Aromatic C=C Stretching: The phenyl ring will also produce characteristic C=C stretching bands in the 1450-1600 cm⁻¹ range.

N-H Bending (Amide II band): The bending vibration of the N-H bond in the amide group typically appears around 1550-1640 cm⁻¹. mdpi.com

Table 1: Expected IR Absorption Bands for this compound
Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
Amide (N-H)3100 - 3500Stretching
Aromatic (C-H)> 3000Stretching
Nitrile (C≡N)2200 - 2260Stretching
Amide (C=O)1650 - 1690Stretching (Amide I)
Aromatic (C=C)1450 - 1600Stretching
Amide (N-H)1550 - 1640Bending (Amide II)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are critical for the complete structural assignment of this compound.

¹H-NMR spectroscopy identifies the different types of protons in a molecule based on their chemical environment. For this compound, the spectrum is expected to show signals corresponding to the amide and phenyl protons.

Phenyl Protons (Ar-H): The five protons of the monosubstituted phenyl ring are expected to resonate in the downfield region, typically between 7.0 and 8.0 ppm. Due to their different positions (ortho, meta, para) relative to the azo substituent, they would likely appear as a complex multiplet.

Amide Protons (-NH₂): The two protons of the primary amide group are anticipated to produce a signal whose chemical shift is highly dependent on solvent, concentration, and temperature. This signal is often broad and can typically be found in a wide range from 5.0 to 8.5 ppm.

Table 2: Expected ¹H-NMR Chemical Shifts for this compound
Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityNumber of Protons
Phenyl (Ar-H)7.0 - 8.0Multiplet (m)5
Amide (-NH₂)5.0 - 8.5Broad Singlet (br s)2

¹³C-NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound would be expected to show distinct signals for the amide carbonyl, nitrile, phenyl, and the central quaternary carbon.

Amide Carbonyl Carbon (-C=O): This carbon is deshielded and is expected to appear far downfield, typically in the 165-175 ppm range. nih.gov

Aromatic Carbons (Ar-C): The six carbons of the phenyl ring would resonate in the aromatic region of 120-150 ppm. nih.gov The carbon atom directly attached to the azo group (ipso-carbon) would have a distinct chemical shift compared to the ortho, meta, and para carbons.

Nitrile Carbon (-C≡N): The nitrile carbon signal is expected to appear in the range of 115-125 ppm. reddit.com

Quaternary Carbon (-C(CN)N=N-): The sp²-hybridized carbon atom bonded to the cyano and azo groups would have a characteristic chemical shift, the precise value of which is difficult to predict without experimental data but would be influenced by the attached electronegative groups.

Table 3: Expected ¹³C-NMR Chemical Shifts for this compound
Carbon TypeExpected Chemical Shift (δ, ppm)
Amide (-C =O)165 - 175
Aromatic (Ar-C)120 - 150
Nitrile (-C ≡N)115 - 125
Quaternary (-C (CN)N=N-)Unavailable

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound. The molecular formula for this compound is C₉H₈N₄O, which corresponds to a molecular weight of approximately 188.19 g/mol . cleanchemlab.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 188. Alternatively, using soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at m/z 189. The presence of this peak would confirm the molecular formula of the compound.

Table 4: Expected Molecular Ion Peaks for this compound
Ion TypeFormulaExpected m/z
Molecular Ion (M⁺)[C₉H₈N₄O]⁺188
Protonated Molecule ([M+H]⁺)[C₉H₉N₄O]⁺189

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of this compound, including bond lengths, bond angles, and the stereochemistry of the (E)-azo linkage.

To perform X-ray crystallography, a single crystal of the compound is required. The analysis of the diffraction pattern provides fundamental data about the crystal's structure, including its unit cell parameters (the dimensions a, b, and c, and angles α, β, and γ) and the space group, which describes the symmetry of the crystal lattice.

As of this writing, a search of public crystallographic databases has not yielded a published crystal structure for this compound. Therefore, experimental crystal data and unit cell parameters are not available.

Table 5: Crystal Data and Unit Cell Parameters for this compound
ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available

Bond Lengths, Bond Angles, and Torsion Angle Analysis

A comprehensive analysis of the molecular geometry of this compound, including precise bond lengths, bond angles, and torsion angles, is contingent upon the availability of its crystal structure data, typically obtained through single-crystal X-ray diffraction. Despite extensive searches of chemical and crystallographic databases, the specific crystallographic information file (CIF) for this compound could not be located. Therefore, a detailed, experimentally-derived quantitative analysis of its molecular geometry cannot be provided at this time.

For illustrative purposes and to provide a general understanding of the expected values, the table below presents typical bond lengths for the functional groups present in the molecule, based on data from closely related structures and general chemical principles. It is crucial to note that these are representative values and may not accurately reflect the precise measurements for the title compound.

Table 1: Representative Bond Lengths of Functional Groups

Bond Representative Length (Å)
C=O (amide) 1.23
C-N (amide) 1.33
N=N (azo) 1.24
C-C (phenyl) 1.39
C-C≡N 1.45
C≡N (cyano) 1.16

Note: These are generalized values and not experimental data for the title compound.

Supramolecular Interactions: Hydrogen Bonding and Molecular Packing

The supramolecular architecture of crystalline this compound would be directed by a variety of intermolecular interactions, with hydrogen bonding playing a primary role. The acetamide (B32628) group provides a classic hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen).

In the absence of the specific crystal structure, a definitive analysis of the hydrogen bonding network and molecular packing is not possible. However, based on the functional groups present, several types of hydrogen bonds can be anticipated to be significant in the crystal lattice. The primary amide N-H group is a strong hydrogen bond donor and would likely interact with the carbonyl oxygen of a neighboring molecule, forming N-H···O hydrogen bonds. These interactions are fundamental in the formation of common supramolecular synthons in amide-containing compounds, often leading to the formation of chains or dimeric motifs.

Chemical Reactivity and Reaction Mechanisms of 2 Cyano 2 E Phenyldiazenyl Acetamide

Reactivity of the Active Methylene (B1212753) Group

The methylene group (-CH2-) in 2-Cyano-2-[(E)-phenyldiazenyl]acetamide is positioned between two electron-withdrawing groups, the cyano (-CN) group and the phenyldiazenyl (-N=N-Ph) group. This positioning significantly increases the acidity of the methylene protons, making them susceptible to deprotonation by even weak bases. The resulting carbanion is a potent nucleophile and is central to the reactivity of this part of the molecule.

Condensation Reactions with Carbonyl Compounds

The active methylene group readily participates in Knoevenagel condensation reactions with a variety of carbonyl compounds, including aromatic aldehydes and ketones. nih.gov This reaction is a cornerstone of carbon-carbon bond formation and is widely employed in the synthesis of more complex molecules.

The mechanism of the Knoevenagel condensation involves the initial deprotonation of the active methylene group by a base, such as piperidine (B6355638) or triethylamine, to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product. The presence of electron-donating or electron-withdrawing groups on the aromatic ring of the aldehyde can influence the reaction rate. nih.gov

A variety of aromatic aldehydes can be used in this reaction, leading to a diverse range of products. The general scheme for this reaction is presented below:

Carbonyl CompoundBase/CatalystProductReference
BenzaldehydePiperidine2-Cyano-3-phenyl-2-[(E)-phenyldiazenyl]acrylamide tubitak.gov.tr
4-MethoxybenzaldehydeTriethylamine2-Cyano-3-(4-methoxyphenyl)-2-[(E)-phenyldiazenyl]acrylamide nih.gov
4-NitrobenzaldehydePiperidine2-Cyano-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]acrylamide tubitak.gov.tr

Electrophilic Substitution Reactions

The electron-rich nature of the carbanion derived from the active methylene group also makes it susceptible to attack by various electrophiles. A key example of this is the reaction with diazonium salts.

In the presence of a base, this compound can couple with aryl diazonium salts at the active methylene position. This reaction proceeds via an electrophilic attack of the diazonium cation on the carbanion, leading to the formation of a new azo compound. This reaction is a valuable method for the synthesis of molecules containing multiple azo linkages. researchgate.net

Another important electrophilic substitution reaction is nitrosation. Reaction of this compound with sodium nitrite (B80452) in the presence of an acid, such as acetic acid, leads to the formation of a nitroso derivative at the active methylene position. This reaction introduces a nitroso group (-NO) into the molecule, which can serve as a handle for further synthetic transformations. ekb.eg

Reactivity of the Cyano and Amide Functional Groups

The cyano and amide groups in this compound provide additional sites for chemical reactivity, participating in a variety of nucleophilic and cyclization reactions.

Transformation Pathways Involving the Cyano Group

The cyano group is a versatile functional group that can be transformed into a variety of other functionalities and is a key participant in the synthesis of numerous heterocyclic systems.

One of the most common transformations is its involvement in the formation of pyridine (B92270) derivatives. For example, the reaction of this compound with α,β-unsaturated ketones (chalcones) in the presence of a base can lead to the formation of substituted pyridines. The reaction mechanism typically involves a Michael addition of the active methylene carbanion to the chalcone, followed by intramolecular cyclization involving the cyano group and subsequent aromatization.

Similarly, the cyano group is instrumental in the synthesis of pyrazole (B372694) and pyrimidine (B1678525) derivatives. Reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoles, while reaction with compounds containing an amidine moiety can yield pyrimidines. These reactions often proceed through a series of condensation and cyclization steps, with the cyano group providing a key electrophilic site for ring closure.

The following table summarizes some of the heterocyclic systems that can be synthesized from this compound:

Reactant(s)Resulting HeterocycleReference
α,β-Unsaturated Ketones (Chalcones)Pyridine sapub.org
Hydrazine Hydrate (B1144303)Pyrazole researchgate.net
ThioureaPyrimidine rsc.org

Reactions Involving the Phenyldiazenyl Moiety

A common reaction of the azo group is its reduction. This can be achieved using various reducing agents, such as sodium dithionite (B78146) (Na2S2O4) or catalytic hydrogenation. Reduction of the azo bond typically leads to the cleavage of the N=N double bond, resulting in the formation of two primary amines. In the case of this compound, this would yield aniline (B41778) and 2-amino-2-cyanoacetamide.

The phenyl ring of the phenyldiazenyl group can undergo typical electrophilic aromatic substitution reactions. The diazenyl group is a deactivating group and directs incoming electrophiles to the meta and para positions. Therefore, reactions such as nitration, halogenation, or sulfonation would be expected to occur on the phenyl ring, although the presence of other reactive sites in the molecule might lead to competing reactions.

Mechanistic Investigations of Reaction Pathways

The multifunctional nature of this compound gives rise to competing reaction pathways, with the outcome often dependent on the nature of the coreactants and the reaction conditions. The active methylene group, flanked by the electron-withdrawing cyano and azo groups, is highly acidic and serves as a primary site for nucleophilic attack and condensation reactions. tubitak.gov.tr

A key area where competing pathways are observed is in reactions with reagents that possess multiple electrophilic or nucleophilic sites. For example, in the synthesis of pyridazines from related arylazo precursors and active methylene compounds, the reaction can proceed through different intermediates. A plausible mechanism involves an initial condensation reaction, followed by cyclization. nih.gov However, changes in temperature or catalysts can favor one pathway over another, potentially leading to different isomers or even entirely different heterocyclic systems. sphinxsai.com

When reacting with dicarbonyl compounds or their equivalents, competition can arise between a Knoevenagel-type condensation at the active methylene group and a cyclization involving the amide or cyano functions. The choice of base, solvent, and temperature can be crucial in directing the reaction towards the desired product.

Table 2: Influence of Conditions on Reaction Pathways

ReagentConditionsPathwayProduct TypeReference
Ethyl Cyanoacetate (B8463686)110 °CPathway ASubstituted Pyridine sphinxsai.com
Ethyl Cyanoacetate150-160 °CPathway BPyridazine (B1198779) Derivative sphinxsai.com
Hydrazonoyl ChloridesBasic conditionsCyclocondensation1,3,4-Thiadiazole derivatives sapub.org
Aromatic AldehydesBasic conditions (e.g., piperidine)Knoevenagel Condensationα,β-Unsaturated Acrylamide nih.gov

The reaction with hydrazine hydrate to form pyrazoles is generally efficient, but if the starting arylazo compound has other reactive sites, side reactions can occur. For instance, if the phenyl ring were substituted with a group susceptible to nucleophilic displacement, a competing reaction could be envisioned, although the pyrazole formation is typically dominant. arkat-usa.org

Regioselectivity and stereoselectivity are critical aspects of the transformations involving this compound. The compound is designated with "(E)" stereochemistry, indicating the trans configuration about the N=N double bond, which is the more stable isomer. Many reactions proceed with retention of this configuration in the initial steps.

Regioselectivity is prominently observed in cyclization reactions with unsymmetrical reagents. For instance, in the formation of pyridazin-3-ones from arylazo precursors and unsymmetrical active methylene compounds, the cyclization must select between two possible orientations. The reaction mechanism involves condensation and subsequent intramolecular cyclization, and the observed product indicates a specific regiochemical preference, likely governed by the electronic and steric properties of the intermediates. nih.gov

Similarly, the synthesis of pyrazole derivatives showcases regioselectivity. The reaction of the arylazo compound with a substituted hydrazine (e.g., phenylhydrazine) would lead to a pyrazole with a specific substitution pattern on the nitrogen atoms, dictated by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbon centers in the precursor. researchgate.net

The reaction of related cyanoacetamide derivatives with hydrazonoyl chlorides to form 1,3,4-thiadiazoles is another example where regioselectivity is key. The reaction proceeds through a specific sequence of bond formations to yield a single constitutional isomer, demonstrating a high degree of regiochemical control. sapub.org The inherent structure of the reactants directs the formation of the heterocyclic ring in a predictable manner.

Computational and Theoretical Investigations on 2 Cyano 2 E Phenyldiazenyl Acetamide

Quantum Chemical Calculations (Density Functional Theory, DFT)

Theoretical studies on similar molecules often employ DFT to explore their fundamental properties. This would typically involve the following analyses, which are currently unavailable for 2-Cyano-2-[(E)-phenyldiazenyl]acetamide.

Optimized Geometries and Electronic Structure Analysis

A full geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be the first step in a computational study. This would provide the most stable three-dimensional arrangement of the atoms in the molecule, along with precise bond lengths, bond angles, and dihedral angles. Analysis of the electronic structure would yield information on the distribution of electron density and the nature of the chemical bonds within the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. Without specific studies on this compound, no data for its HOMO-LUMO energies and gap can be presented.

Reactivity Descriptors (e.g., Fukui Functions)

Global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and Fukui functions, are used to predict the reactive sites of a molecule. Fukui functions, in particular, identify the regions in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. The absence of computational data for the target compound means that no specific reactivity predictions can be detailed.

Spectroscopic Property Simulations

Computational methods are also powerful tools for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

Vibrational Spectra Prediction (IR, Raman)

DFT calculations can be used to predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By comparing the simulated spectra with experimental data, a detailed assignment of the vibrational modes to specific molecular motions (e.g., stretching, bending) can be made. For this compound, such simulated spectral data is not available in the literature.

Electronic Spectra (UV-Vis) and Excited State Characterization

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. These calculations provide information about the electronic transitions between molecular orbitals, including their energies (which correspond to the absorption wavelengths) and intensities. This analysis helps in understanding the color and photophysical properties of a compound. No such theoretical UV-Vis spectral data has been published for this compound.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is a critical computational technique used to identify the stable three-dimensional arrangements of a molecule, known as conformers. This analysis is typically performed by systematically rotating the molecule's single bonds and calculating the corresponding potential energy. The results are often visualized on a potential energy surface (PES) map, which illustrates the energy of the molecule as a function of its geometry. The low-energy regions on the PES correspond to the most stable conformers.

Intermolecular Interaction Analysis and Crystal Packing Simulations

The study of intermolecular interactions is crucial for understanding how molecules arrange themselves in the solid state, which dictates the resulting crystal structure. Techniques such as Hirshfeld surface analysis are commonly used to visualize and quantify these non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking.

Crystal packing simulations, on the other hand, are computational methods that predict the most stable crystal structure of a compound based on its molecular structure and the intermolecular forces at play. These simulations can provide valuable information about the unit cell parameters, space group, and the arrangement of molecules within the crystal lattice.

While the crystal structures of numerous cyanoacetamide derivatives have been determined and their intermolecular interactions analyzed, a similar investigation for this compound has not been reported. Such a study would be instrumental in understanding its solid-state characteristics and polymorphism.

Design and Synthesis of Derivatives and Analogues of 2 Cyano 2 E Phenyldiazenyl Acetamide

Synthesis of Polyfunctionally Substituted Heterocyclic Compounds

The inherent reactivity of 2-cyano-2-[(E)-phenyldiazenyl]acetamide and its analogues makes them ideal starting materials for synthesizing complex heterocyclic systems. The activated methylene (B1212753) group, flanked by the cyano and arylhydrazono moieties, is particularly susceptible to a variety of cyclization and condensation reactions, leading to the formation of numerous five- and six-membered rings.

Thiophene (B33073) and Thiazole (B1198619) Derivatives

The synthesis of thiophene and thiazole rings from this compound often involves multi-component reactions that leverage the reactivity of the cyano-activated methylene group.

Thiophene derivatives are commonly prepared via the Gewald three-component reaction. nih.govnih.govtubitak.gov.tr This reaction typically involves the condensation of an α-methylene nitrile, a carbonyl compound, and elemental sulfur in the presence of a basic catalyst. nih.govnih.govnih.gov While direct application starting with this compound is less commonly documented, analogous 2-aminothiophene-3-carboxamides are readily synthesized and serve as crucial intermediates. For instance, a related precursor, synthesized from cyanoacetylhydrazine, has been successfully subjected to Gewald conditions with active methylene reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) and elemental sulfur to yield the corresponding 2-aminothiophene derivatives. tandfonline.com These 2-aminothiophene-3-carboxamides are valuable synthons for further elaboration into fused heterocyclic systems such as thieno[2,3-d]pyrimidines. tubitak.gov.tr

Reactants (Arylhydrazono precursor analogue)ReagentsProductYield (%)Ref
3-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxopropanenitrileMalononitrile, Sulfur, Triethylamine(5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-5-cyanothiophen-3-yl)methanone- tandfonline.com
3-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxopropanenitrileEthyl cyanoacetate, Sulfur, TriethylamineEthyl 2-amino-3-((5-amino-3-hydroxy-1H-pyrazol-1-yl)carbonyl)-4-aminothiophene-5-carboxylate- tandfonline.com
2-Cyano-N-(...)-acetamide derivativeCyclohexanone, Sulfur, Triethylamine2-Amino-N-(...)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide- mdpi.com

Thiazole derivatives are generally synthesized using the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. tubitak.gov.trresearchgate.netbeilstein-journals.orgresearchgate.net To utilize this compound in this context, it would first need to be converted into a corresponding thioamide derivative. This can be achieved by reacting the cyanoacetamide with a thionating agent like phosphorus pentasulfide or Lawesson's reagent. The resulting 2-cyano-2-[(E)-phenyldiazenyl]thioacetamide can then react with various α-haloketones to afford a range of substituted 2-aminothiazole (B372263) derivatives. researchgate.netekb.eg

Pyrazole (B372694), Pyridine (B92270), and Pyrimidine (B1678525) Derivatives

The arylhydrazono nitrile scaffold is particularly well-suited for the synthesis of nitrogen-containing six-membered heterocycles and is a direct precursor for pyrazoles.

Pyrazole derivatives are readily synthesized from this compound. The reaction with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines leads to cyclization, typically affording 5-amino-4-(phenyldiazenyl)-1H-pyrazole-3-carboxamide derivatives. The arylhydrazono moiety is a key structural element that becomes part of the final pyrazole ring. research-nexus.netnih.gov This method is a straightforward and efficient way to produce highly substituted pyrazoles. research-nexus.net These resulting aminopyrazoles are themselves versatile building blocks for constructing fused pyrazole systems like pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgnih.gov

Pyridine and Pyrimidine derivatives are also accessible from cyanoacetamide precursors. tubitak.gov.trresearchgate.net The synthesis of pyridines often involves reactions with 1,3-dicarbonyl compounds, malononitrile, or α,β-unsaturated carbonyl compounds. ekb.egijrpr.com For instance, reacting the Knoevenagel condensation product of an arylhydrazono cyanoacetamide derivative with an aldehyde and malononitrile can lead to highly functionalized pyridine-3,5-dicarbonitriles. ijrpr.com Similarly, pyrimidine rings can be constructed by reacting the cyanoacetamide core with reagents like amidines or urea (B33335). mdpi.commdpi.com Ethyl 2-arylhydrazono-3-oxobutanoates react with N-substituted 2-cyanoacetamides to yield pyridinedione derivatives. researchgate.net

PrecursorReagentsProduct ClassRef
Arylhydrazono cyanoacetamidesHydrazine hydrate5-Aminopyrazole-3-carboxamides research-nexus.net
Benzylidenecyanoacetamide (analogue)Hydrazine or PhenylhydrazinePyrazole derivatives researchgate.net
N-Alkyl-2-cyanoacetamides (analogue)Aldehydes, Malononitrile2-Oxo-1,2-dihydropyridine-3,5-dicarbonitriles ijrpr.com
Ethyl 2-arylhydrazono-3-oxobutyrates2-Cyano-N-(thiazol-2-yl)acetamidePyridine-2,6-dione derivatives researchgate.net
Benzylidenecyanoacetamide (analogue)Urea or Thiourea2-Oxo/thioxo-pyrimidine derivatives researchgate.net

Coumarin (B35378), Oxazine (B8389632), and Pyridazine (B1198779) Derivatives

The versatile nature of the starting material allows for its use in the synthesis of other important heterocyclic systems, including those containing an oxygen atom or an additional nitrogen atom in the ring.

Coumarin derivatives can be synthesized through the Knoevenagel condensation of a cyanoacetamide derivative with a salicylaldehyde (B1680747) derivative. nih.govekb.eg The active methylene group of the cyanoacetamide reacts with the aldehyde function of the salicylaldehyde, followed by intramolecular cyclization (lactonization) to form the coumarin ring system. This reaction provides a direct route to 3-cyano-2-imino-2H-chromene derivatives, which are valuable coumarin analogues. mdpi.comnih.gov

Oxazine derivatives , specifically 1,3-oxazines, are generally synthesized through multi-component reactions involving an amine, formaldehyde, and a phenolic compound (Mannich reaction) or via the cyclization of chalcones with urea. ijrpr.comijpsr.info The synthesis of oxazines directly from this compound is not a commonly reported pathway, and alternative strategies would likely be required. For example, one could envision a multi-step sequence where the acetamide (B32628) is first transformed into a suitable precursor that can participate in a cyclization reaction to form the oxazine ring.

Pyridazine derivatives can be synthesized from arylhydrazono precursors. For example, ethyl 2-arylhydrazono-3-oxobutanoates, which share the key arylhydrazono-α-keto structural feature, react with N-substituted 2-cyanoacetamides to yield pyridazine derivatives alongside pyridinedione products. researchgate.net This reaction highlights the utility of the arylhydrazono moiety in directing the formation of the pyridazine ring.

Modification of the Phenyldiazenyl Substituent

The properties of the resulting heterocyclic compounds can be fine-tuned by modifying the substituents on the phenyl ring of the phenyldiazenyl group. This is typically achieved by starting with a substituted aniline (B41778) to prepare the corresponding diazonium salt, which is then coupled with 2-cyanoacetamide (B1669375). This approach allows for the introduction of a wide variety of functional groups onto the aromatic ring.

For example, analogues bearing electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., chloro, bromo, nitro) have been synthesized. researchgate.net These modifications can significantly impact the electronic properties of the molecule and the reactivity of the arylhydrazono group, as well as the biological activity of the final heterocyclic products. The synthesis of a 2-cyano-2-(p-tolyl-hydrazono)-thioacetamide has been reported, demonstrating the feasibility of incorporating such substituted aryl groups. researchgate.net

Substituent on Phenyl RingCompound NameRef
4-Methyl (p-tolyl)2-Cyano-2-(p-tolylhydrazono)thioacetamide researchgate.net
4-Chloro2-Cyano-2-(4-chlorophenylhydrazono)acetamide researchgate.net
4-Methoxy2-Cyano-2-(4-methoxyphenylhydrazono)acetamide researchgate.net

Development of Complex Architectures from the Core Structure

The heterocyclic derivatives synthesized from this compound are not merely end products; they often serve as versatile intermediates for the construction of more complex, fused polycyclic systems. The functional groups installed during the initial cyclization, such as amino and carboxamide groups, provide reactive handles for subsequent annulation reactions.

For example, 2-aminothiophene-3-carboxamides, obtained via the Gewald reaction, are widely used to build fused thieno[2,3-d]pyrimidine (B153573) systems. tandfonline.comtubitak.gov.trresearchgate.netresearchgate.net This is typically achieved by reacting the 2-amino group with various reagents that provide the necessary atoms to form the fused pyrimidine ring. tubitak.gov.tr

Similarly, 5-aminopyrazoles derived from arylhydrazono-cyanoacetamides are excellent precursors for a variety of fused pyrazoloazines. nih.govbeilstein-journals.orgnih.gov Their reaction with β-ketoesters or acetylacetone (B45752) can lead to the formation of pyrazolo[1,5-a]pyrimidines. beilstein-journals.org Condensation with other bielectrophilic reagents can yield other important fused systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. nih.govnih.gov This strategy of using the initial heterocycle as a scaffold for further annulation reactions provides a powerful tool for generating molecular diversity and accessing complex chemical architectures with potential biological activities.

Initial HeterocycleReactionFused SystemRef
2-Aminothiophene-3-carboxamideCyclization with nitrilesThieno[2,3-d]pyrimidine tubitak.gov.tr
5-Amino-4-cyanopyrazoleReaction with β-ketoestersPyrazolo[1,5-a]pyrimidine beilstein-journals.org
5-AminopyrazoleMulticomponent reactionPyrazolo[3,4-b]pyridine beilstein-journals.orgnih.gov
Ethyl 2-arylhydrazono-3-oxobutanoate + cyanoacetamide derivativeFurther cyclizationPhthalazine, Pyrimido[4,5-c]pyridazine researchgate.net

Advanced Research Applications of 2 Cyano 2 E Phenyldiazenyl Acetamide and Its Derivatives

Role as Chemical Reagents and Building Blocks in Advanced Organic Synthesis

2-Cyano-2-[(E)-phenyldiazenyl]acetamide and its parent compound, 2-cyanoacetamide (B1669375), are highly versatile reagents in advanced organic synthesis, primarily serving as crucial synthons for the construction of a wide array of heterocyclic compounds. rsc.orgrsc.orgnih.gov The reactivity of these molecules stems from the presence of multiple functional groups: an active methylene (B1212753) group, a cyano group, and an amide function, which provide both nucleophilic and electrophilic sites. rsc.orgnih.gov This polyfunctionality allows them to react with various bidentate reagents to form diverse heterocyclic systems. nih.gov

Derivatives of cyanoacetamide are extensively utilized as building blocks for synthesizing biologically and pharmacologically active heterocycles such as pyridines, thiazoles, pyrazoles, thiophenes, and pyrimidines. rsc.orgrsc.org The active methylene group (the C-2 carbon) is particularly reactive and can participate in condensation and substitution reactions, making it a key site for molecular elaboration. nih.gov

For instance, the synthesis of various heterocyclic rings often begins with the coupling of a cyanoacetamide derivative with a diazonium salt to form an arylhydrazone, a class of compounds to which this compound belongs. digitellinc.com These arylhydrazone precursors are then cyclized with different reagents to yield the target heterocycles. The reaction with hydrazine (B178648) hydrate (B1144303) can produce pyrazole (B372694) derivatives, while treatment with various α-halocarbonyl compounds can lead to the formation of thiazoles. rsc.orgrsc.orgacs.orgmetu.edu.tr Similarly, reactions with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of elemental sulfur can afford polysubstituted thiophenes. iitm.ac.in The condensation of cyanoacetamides with enones or aldehydes is a common route to substituted 2-pyridones. nih.govrsc.org

The table below summarizes the synthesis of various heterocyclic systems using cyanoacetamide derivatives as the foundational building block.

Target HeterocycleTypical Reagents/Reaction TypeReference
PyrazoleCoupling with diazonium salts, followed by cyclization with hydrazine hydrate. digitellinc.comrsc.org
Thiazole (B1198619)Reaction with α-halocarbonyl compounds (e.g., bromoacetone, chloroacetyl chloride). rsc.orgacs.orgiitm.ac.in
Thiophene (B33073)Gewald reaction with active methylene reagents and elemental sulfur. iitm.ac.in
Pyridine (B92270)/PyridoneCondensation with 1,3-dicarbonyls, enones, or aldehydes. rsc.orgnih.govrsc.org
Pyrimidine (B1678525)Condensation with urea (B33335) or thiourea. rsc.org
1,3,4-ThiadiazoleReaction of intermediate thiol derivatives with hydrazonyl chlorides. iitm.ac.in

Exploration in Functional Materials Science

The unique molecular structure of this compound, featuring an azo chromophore (-N=N-) linked to a cyanoacetamide moiety, suggests potential applications in various areas of materials science.

Non-linear Optical (NLO) Chromophores and Light Emission Diodes (LEDs)

Azo compounds, particularly aromatic azo compounds, are known for their significant non-linear optical (NLO) properties, which stem from their extended π-electron conjugation systems. polympart.ir These properties are crucial for applications in advanced technologies like optical data storage, optical switches, and laser systems. nih.govmdpi.com The structure of this compound, which combines an electron-withdrawing cyano group with the azo chromophore, is characteristic of push-pull systems that often exhibit enhanced NLO effects. While specific NLO data for this exact compound are not extensively documented in readily available literature, related azo acetamide (B32628) compounds have been noted for their potential in NLO devices due to their physicochemical stability and optical characteristics. nih.gov The development of materials with NLO properties is an active area of research, with a focus on designing molecules that can be incorporated into various matrices for photonic and optoelectronic applications. fujifilm.comresearchgate.net

Superconducting Properties

There is no information available in the current scientific literature to suggest that this compound or its derivatives possess superconducting properties. The research on molecular superconductors typically focuses on different classes of materials, and azo compounds have not been identified as a promising area for this application.

Applications in Polymer Chemistry

Arylazo compounds are extensively used in polymer chemistry to create "smart" or photoresponsive polymers. rsc.orgiitm.ac.in The azobenzene (B91143) group acts as a photoswitch, undergoing reversible trans-cis isomerization when irradiated with light of specific wavelengths. rsc.orgnih.gov This molecular change can be harnessed to alter the bulk properties of the polymer, such as its shape, solubility, and viscosity. iitm.ac.in

There are several strategies for incorporating azo compounds into polymers:

As pendant side chains: Azo dyes can be attached as side groups to a pre-existing polymer backbone. This is a common method for creating materials for applications like photo-patterning and inducing birefringence. nih.gov

In the polymer backbone: Azo-containing monomers can be synthesized and then polymerized, incorporating the photoswitchable unit directly into the main chain of the polymer. rsc.org This can lead to more significant changes in mechanical properties upon photo-irradiation.

As polymerization initiators: Certain azo compounds can function as photoinitiators, generating free radicals upon irradiation to start a polymerization reaction. rsc.orgrsc.org Arylazo sulfones, for example, are used as visible-light photoinitiators. rsc.orgrsc.org

As polymeric dyes: Monomeric azo dyes can be subjected to polycondensation reactions to create polymeric colorants, which offer advantages like improved thermal stability and reduced migration compared to their small-molecule counterparts. nih.gov

These photoresponsive polymers have potential applications in fields ranging from data storage and photoactuators to drug delivery and smart coatings. rsc.orgmdpi.com

Azo Dyes and Related Colorants

The name this compound explicitly identifies it as an azo compound, a class of molecules that constitutes the largest and most diverse group of synthetic dyes. nih.gov The defining feature of these compounds is the azo group (-N=N-), which acts as a chromophore responsible for their intense color. The color of an azo dye is determined by the length of its conjugated π-electron system and the nature of the aromatic rings and substituents attached to the azo group. nih.gov

Aromatic azo compounds are typically synthesized through a diazotization-coupling reaction, where an aromatic primary amine is converted into a diazonium salt and then reacted with an electron-rich coupling component, such as a phenol (B47542) or another amine. polympart.ir In the case of the title compound, the synthesis would involve the coupling of a phenyl diazonium salt with 2-cyanoacetamide.

Arylazo pyridone dyes, which are structurally related, have been studied extensively. A key characteristic of many azo dyes is the phenomenon of azo-hydrazone tautomerism, where the molecule can exist in equilibrium between the azo form and a hydrazone form. This equilibrium is influenced by the solvent and the electronic nature of the substituents, and it can affect the dye's color and lightfastness properties. The UV-visible absorption spectra of these dyes typically show strong absorption bands in the visible region (e.g., 375–550 nm), which are assigned to the hydrazone tautomer.

Methodologies for Investigating Biological Activities (Excluding Clinical Data)

The investigation of the biological activities of newly synthesized compounds, including derivatives of this compound, is a critical step in drug discovery and development. These studies are typically conducted in vitro using a variety of established methodologies to screen for potential therapeutic effects, such as antimicrobial and antifungal properties. rsc.orgacs.org

A common primary screening method for antibacterial and antifungal activity is the agar (B569324) diffusion assay. rsc.org This technique involves placing the test compound onto an agar plate that has been inoculated with a specific microorganism. The compound's ability to inhibit microbial growth is determined by measuring the diameter of the resulting clear area, known as the zone of inhibition. rsc.org

To obtain quantitative data on the potency of a compound, broth dilution methods are widely used. In the broth microdilution technique , serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates, which are then inoculated with the target microorganism. acs.org The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely prevents visible microbial growth after an incubation period. The resazurin (B115843) assay can be incorporated into this method, where a color change from blue to pink indicates metabolic activity and microbial viability, providing a sensitive endpoint for determining the MIC. rsc.org

For antifungal activity , particularly against plant pathogenic fungi, the poisoned food technique is often employed. nih.gov In this method, the test compound is mixed directly into the molten agar medium before it solidifies. A small disc of the fungal mycelium is then placed on the plate, and the inhibition of fungal growth is measured by comparing the colony diameter to that of a control plate without the compound. nih.gov The Minimum Fungicidal Concentration (MFC), the lowest concentration that kills the fungus, can also be determined by subculturing from the wells of the microdilution assay onto fresh agar. digitellinc.com

These in vitro assays provide essential preliminary data on the efficacy of novel compounds against a panel of clinically or agriculturally relevant bacteria and fungi, such as Staphylococcus aureus, Escherichia coli, Candida albicans, and various Aspergillus and Fusarium species. acs.orgmetu.edu.trnih.gov

In Vitro Antimicrobial and Antifungal Activity Studies

The antimicrobial potential of 2-cyanoacetamide derivatives has been a subject of extensive research, with numerous studies evaluating their efficacy against a range of pathogenic bacteria and fungi. These investigations typically utilize in vitro methods, such as the disk diffusion and agar dilution assays, to determine the minimum inhibitory concentration (MIC) and zones of inhibition against various microbial strains.

Novel α,β-unsaturated 2-cyanoacetamide derivatives have demonstrated antibacterial effectiveness against several pathogenic human bacteria. nih.gov In one study, a series of these derivatives exhibited moderate to high mean zones of inhibition, ranging from 11.1 ± 0.77 mm to 19.8 ± 0.83 mm at a concentration of 200 µg/mL. nih.gov The screening of newly synthesized heterocyclic compounds derived from 2-cyano-N-(3-cyanoquinolin-2-yl) acetamide also revealed that some derivatives possess marked antimicrobial activity, while others show moderate effects. sapub.org

Further research into phenothiazine-3-sulphonamide derivatives indicated promising antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from -3.5 to 1.0 mg/L against two gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), two gram-negative bacteria (Escherichia coli, Salmonella typhi), and one fungus (Aspergillus fumigatus). researchgate.net Similarly, adamantane (B196018) derivatives have been tested against a panel of Gram-positive and Gram-negative bacterial strains and fungi from Candida spp., with some showing high antibacterial potential with MIC values between 62.5–1000 µg/mL. mdpi.com

The antifungal activity of related structures has also been a key area of investigation. Studies on novel arylsulfonamides against various Candida species showed fungistatic activity at concentrations between 0.125 and 1 mg/mL. nih.gov Another compound, 2-chloro-N-phenylacetamide, inhibited all tested strains of fluconazole-resistant C. albicans and C. parapsilosis, with MIC values from 128 to 256 µg/mL and a minimum fungicidal concentration (MFC) of 512-1,024 µg/mL. scielo.br This compound was also effective at inhibiting biofilm formation. scielo.br

The following table summarizes the in vitro antimicrobial and antifungal activities of various cyanoacetamide derivatives as reported in selected studies.

Compound/Derivative ClassTest Organism(s)Activity MetricResult
α,β-Unsaturated 2-cyanoacetamide derivativesPathogenic human bacteriaZone of Inhibition11.1 to 19.8 mm (at 200 µg/mL) nih.gov
2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamideS. aureus, E. coli, C. albicans, etc.MICHigh activity reported mdpi.com
2-chloro-N-phenylacetamideCandida albicans, Candida parapsilosis (fluconazole-resistant)MIC128 - 256 µg/mL scielo.br
2-chloro-N-phenylacetamideCandida albicans, Candida parapsilosis (fluconazole-resistant)MFC512 - 1,024 µg/mL scielo.br
Arylsulfonamide-based compoundsCandida spp.MIC0.125 - 1 mg/mL (fungistatic) nih.gov
Adamantane derivativesGram-positive bacteriaMIC62.5 - 1000 µg/mL mdpi.com
Phenothiazine-3-sulphonamide derivativesS. aureus, S. pyogenes, E. coli, S. typhi, A. fumigatusMIC-3.5 to 1.0 mg/L researchgate.net

In Vitro Antiproliferative and Antitumor Activity Screening

Derivatives of 2-cyanoacetamide have been synthesized and evaluated for their potential as anticancer agents. These studies involve in vitro screening against various human cancer cell lines to determine their cytotoxic and antiproliferative effects, often measured as the half-maximal inhibitory concentration (IC50).

A series of novel 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives were synthesized and evaluated for cytotoxic activity against A549 (lung), H460 (lung), HT-29 (colon), and SMMC-7721 (hepatoma) cell lines. nih.govresearchgate.net Several of these compounds displayed excellent anti-tumor activity. nih.gov The most promising compound in this series showed strong activity against all four cell lines, with IC50 values of 22 nM (A549), 0.23 nM (H460), 0.65 nM (HT-29), and 0.77 nM (SMMC-7721). nih.gov

In another study, new 2-(2-phenoxyacetamido)benzamides were initially evaluated for antiproliferative activity against the K562 human chronic myelogenous leukemia cell line. nih.gov The most active compounds were found to cause an arrest of K562 cells in the G0-G1 phase of the cell cycle and induce apoptosis. nih.gov Further screening of some of these compounds against the full National Cancer Institute (NCI) panel of 60 human cancer cell lines, representing nine cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast), confirmed their broad antiproliferative activity. nih.govnih.gov

Similarly, N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety were tested against a panel of human cancer cell lines. nih.gov One compound, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, was particularly active against nasopharyngeal carcinoma (NPC-TW01) cells with an IC50 value of 0.6 µM. nih.gov This compound was shown to inhibit cell proliferation by altering cell division and causing an accumulation of cells in the S phase. nih.gov

The table below presents a summary of the antiproliferative activities of selected cyanoacetamide derivatives against various cancer cell lines.

Compound/Derivative ClassCancer Cell Line(s)Activity MetricResult
2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative (Compound 27)A549 (Lung)IC5022 nM nih.gov
2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative (Compound 27)H460 (Lung)IC500.23 nM nih.gov
2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative (Compound 27)HT-29 (Colon)IC500.65 nM nih.gov
2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative (Compound 27)SMMC-7721 (Hepatoma)IC500.77 nM nih.gov
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (Compound 18)NPC-TW01 (Nasopharyngeal)IC500.6 µM nih.gov
2-(2-Phenoxyacetamido)benzamidesK562 (Leukemia)Cell Cycle AnalysisG0-G1 phase arrest and apoptosis induction nih.gov
Cyano and Amidino Substituted 2-PhenylbenzothiazolesBreast, Prostate, Lung cancer cell linesCytotoxicity AssayActivity reported against various cell lines researchgate.net

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein. This in silico approach is crucial in modern drug discovery for understanding the mechanism of action and guiding the synthesis of more potent derivatives of lead compounds like 2-cyanoacetamide.

Studies on novel α,β-unsaturated 2-cyanoacetamide derivatives have employed molecular docking to assess their binding interactions with various protein targets. nih.gov One derivative exhibited a strong binding affinity for Staphylococcus aureus (PDB: 5MM8) with a binding energy of -7.7 kcal/mol. nih.gov The interaction analysis revealed multiple binding modes, including conventional hydrogen bonds and carbon-hydrogen interactions with key amino acid residues such as LYS A:229, ALA A:233, and VAL A:65. nih.gov

In another investigation, molecular docking was used to study the interactions of 2-Cyano-N-cyclopropylacetamide (2CCPA) and 2-cyano-N-(1-phenylethyl) acetamide (2CPEA) with several protein receptors. researchgate.net The binding energies were found to be -5.8 kcal/mol for 2CCPA and -7.5 kcal/mol for 2CPEA, indicating favorable interactions within the protein binding sites. researchgate.net These studies help to elucidate the structural basis for the observed biological activities and provide a rationale for designing new compounds with improved efficacy.

Docking studies on a series of S-alkyl benzimidazole-thienopyrimidines, synthesized as potential antimicrobial agents, showed a high affinity for the tRNA (Guanine37-N1)-methyltransferase (TrmD) enzyme from P. aeruginosa. mdpi.com The compound with the highest antimicrobial activity also demonstrated the highest affinity for the TrmD inhibitor's binding site in the docking simulation, highlighting the predictive power of this computational method. mdpi.com

The following table summarizes the findings from molecular docking studies on various cyanoacetamide derivatives.

Compound/DerivativeProtein Target (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues
α,β-Unsaturated 2-cyanoacetamide derivative (Compound 5)Staphylococcus aureus tyrosyl-tRNA synthetase (5MM8)-7.7 nih.govLYS A:229, ALA A:233, VAL A:65 nih.gov
α,β-Unsaturated 2-cyanoacetamide derivative (Compound 5)E. coli DNA gyrase B (5N1J)Not specified, but 4 interactions noted nih.govARG A:490, GLY A:491, TYR A:492 nih.gov
2-Cyano-N-cyclopropylacetamide (2CCPA)Various protein receptors-5.8 researchgate.netNot specified
2-Cyano-N-(1-phenylethyl) acetamide (2CPEA)Various protein receptors-7.5 researchgate.netNot specified
2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamideP. aeruginosa TrmDHigh affinity reported mdpi.comNot specified

Conclusion and Future Research Directions

Synthesis and Structural Characterization Advances

The primary route for the synthesis of 2-Cyano-2-[(e)-phenyldiazenyl]acetamide is the azo coupling reaction, which involves the electrophilic substitution of a phenyldiazonium salt onto the active methylene (B1212753) carbon of 2-cyanoacetamide (B1669375). wikipedia.orgjchemrev.com This established reaction is typically conducted under controlled, low-temperature conditions (0-5 °C) to ensure the stability of the diazonium salt. researchgate.netnih.gov

Future advances in synthesis are likely to focus on the optimization of this process. Modern synthetic methodologies, such as microwave-assisted synthesis, which has been successfully applied to other cyanoacetamide reactions, could offer significant improvements by reducing reaction times and increasing yields. researchgate.net Furthermore, the exploration of continuous flow reactors could provide better control over reaction parameters, leading to higher purity and more scalable production.

The structural confirmation of this compound relies on a combination of standard spectroscopic techniques. Advances in this area will involve the use of high-resolution and multidimensional NMR spectroscopy to unambiguously confirm the (E)-configuration of the diazene (B1210634) group and to study its conformational dynamics in solution.

Table 1: Predicted Spectroscopic Data for this compound
Spectroscopic TechniqueFunctional GroupExpected Characteristic Signal
FT-IR (cm⁻¹)-C≡N (Nitrile)~2220-2260 (sharp)
FT-IR (cm⁻¹)-C=O (Amide I)~1650-1680 (strong)
FT-IR (cm⁻¹)-N-H (Amide)~3200-3400 (broad)
FT-IR (cm⁻¹)-N=N- (Azo)~1400-1450 (weak to medium)
¹H-NMR (ppm)-NH₂ (Amide protons)~7.0-8.5 (broad singlet, exchangeable with D₂O)
¹H-NMR (ppm)Ar-H (Phenyl protons)~7.4-8.0 (multiplet)
¹³C-NMR (ppm)-C≡N (Nitrile carbon)~115-120
¹³C-NMR (ppm)-C=O (Amide carbonyl)~160-170

Emerging Trends in Reactivity and Mechanistic Understanding

Cyanoacetamide derivatives are recognized as highly versatile building blocks in organic synthesis due to their polyfunctional nature. tubitak.gov.tr They possess both nucleophilic sites (the amide nitrogen and the α-carbon) and electrophilic centers (the carbonyl and cyano carbons). tubitak.gov.trekb.eg The introduction of the phenyldiazenyl group at the α-carbon in this compound fundamentally alters this reactivity profile. The active methylene group is consumed, but the compound retains the reactive cyano and acetamide (B32628) functionalities, making it a valuable synthon for a variety of heterocyclic systems. ekb.eg

Emerging trends in this area are moving beyond simple condensation reactions towards more complex, one-pot, multi-component reactions (MCRs). nih.gov A significant future direction will be to explore the utility of this compound in MCRs, such as the Gewald reaction, to construct highly substituted thiophenes bearing an azo moiety. nih.gov Mechanistic studies, employing both experimental techniques (like kinetic analysis and intermediate trapping) and computational modeling (DFT), will be crucial to understand the regioselectivity and stereoselectivity of these complex transformations. nih.gov Furthermore, the azo group itself can participate in reactions, including cycloadditions or coordination with transition metals, opening avenues for novel mechanistic pathways yet to be explored for this class of compounds.

Future Prospects in Derivative Chemistry and Advanced Materials Applications

The true potential of this compound lies in its use as a scaffold for creating a diverse library of new derivatives with tailored properties. The presence of the cyano and amide groups provides convenient handles for elaboration into more complex heterocyclic structures such as pyridines, pyrimidines, and thiazoles, which are known pharmacophores. ekb.egnih.gov

Derivative Chemistry: Future synthetic efforts will likely focus on leveraging the remaining reactive sites. For instance, reaction with sulfur and active methylene compounds could lead to novel thieno[2,3-b]pyridine (B153569) derivatives. Cyclocondensation reactions with hydrazine (B178648) or hydroxylamine (B1172632) could yield pyrazole (B372694) or isoxazole (B147169) systems, respectively. These new heterocyclic derivatives, incorporating the phenyldiazenyl chromophore, could be screened for a range of biological activities, including antimicrobial, analgesic, or enzyme inhibition properties. researchgate.netnih.govarchivepp.com

Advanced Materials Applications: The most immediate application prospect for this compound and its derivatives is in the field of colorants. The -N=N- chromophore is the defining feature of azo dyes, which constitute the largest class of synthetic dyes used in various industries. nih.gov Future work will involve synthesizing derivatives with different substituents on the phenyl ring to tune the color and photophysical properties.

Beyond traditional dyes, the extended π-conjugated system in these molecules suggests potential in advanced materials. Key future prospects include:

Molecular Switches: The (E/Z) isomerization of the azo bond upon exposure to light could be harnessed to create photoresponsive materials and molecular switches for applications in optical data storage or smart materials.

Nonlinear Optical (NLO) Materials: Azo compounds with donor-acceptor groups across the conjugated system are known to exhibit significant NLO properties. Derivatives of this compound could be designed to maximize this effect for applications in optoelectronics.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atoms of the cyano and azo groups, along with the oxygen of the amide, can act as coordination sites for metal ions. This opens the possibility of using these molecules as organic linkers to construct MOFs with interesting catalytic, sensing, or gas storage properties.

Table 2: Future Research Applications and Derivative Potential
Area of ResearchPotential Reaction / ApplicationTargeted Derivative / Material
Heterocyclic SynthesisGewald Reaction (with Sulfur + Ketone)Azo-functionalized 2-aminothiophenes
Heterocyclic SynthesisReaction with Hydrazine Hydrate (B1144303)Azo-functionalized aminopyrazoles
Medicinal ChemistryScreening of novel heterocyclic derivativesPotential antimicrobial or enzyme-inhibiting agents
Materials SciencePhotochemical Isomerization StudiesPhotoresponsive polymers and molecular switches
Materials ScienceCoordination with Metal IonsFunctional Metal-Organic Frameworks (MOFs)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.